

# Application Note: Spectrophotometric Quantification of Evans Blue in Tissue

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Evazol

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Audience: Researchers, scientists, and drug development professionals.

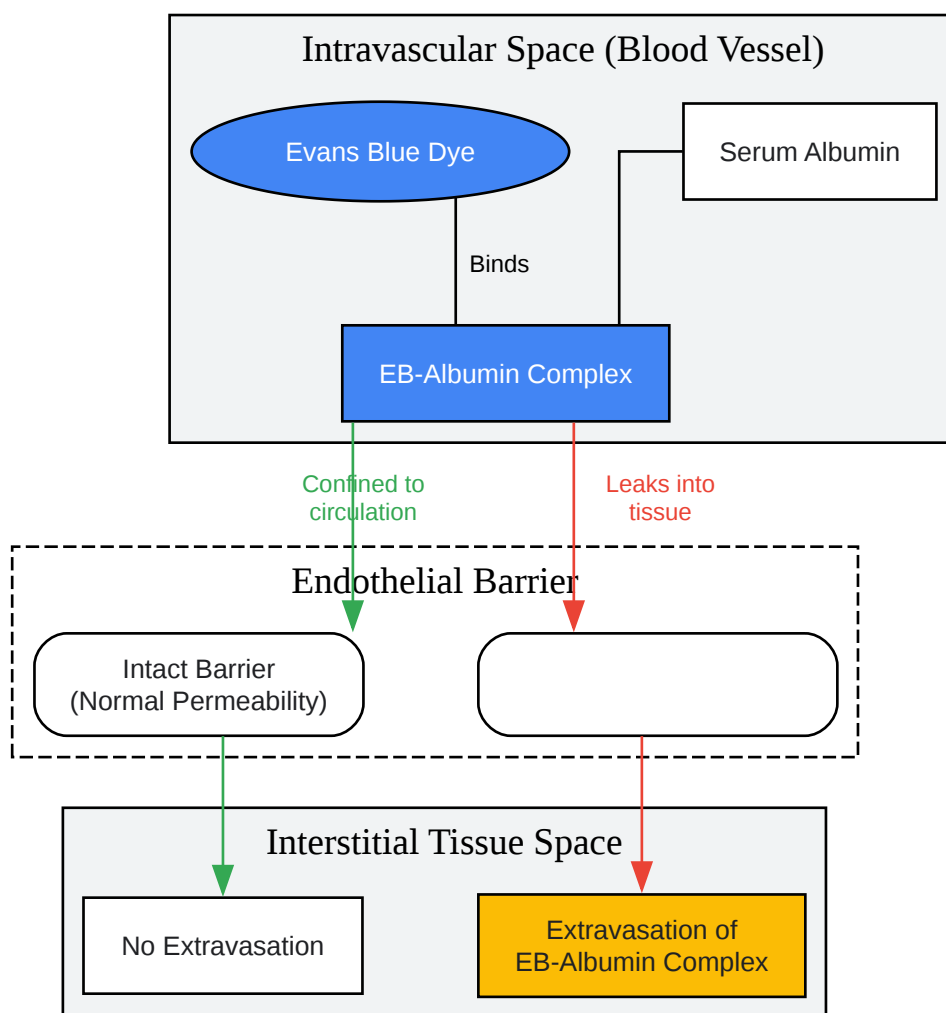
## Introduction

Evans Blue (EB) is an azo dye that avidly binds to serum albumin. Under normal physiological conditions, the Evans Blue-albumin complex is confined to the intravascular space due to the integrity of the endothelial barrier. In pathologies characterized by increased vascular permeability, such as inflammation, tumor angiogenesis, or vascular diseases, this complex extravasates into the surrounding tissue. The amount of dye accumulated in the tissue is directly proportional to the extent of vascular leakage. This application note provides a detailed protocol for the spectrophotometric quantification of Evans Blue dye in tissue samples as a reliable method to assess vascular permeability.<sup>[1][2][3][4]</sup>

The principle of the assay involves the intravenous injection of Evans Blue, followed by a circulation period to allow for extravasation into tissues with compromised vascular integrity.<sup>[2]</sup> After removal of intravascular dye by perfusion, the tissue of interest is harvested. The Evans Blue dye is then extracted from the tissue using formamide and quantified by measuring its absorbance with a spectrophotometer.<sup>[1][2][5]</sup>

## Signaling Pathways and Experimental Logic

The following diagram illustrates the principle of the Evans Blue vascular permeability assay.



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Caption: Principle of the Evans Blue vascular permeability assay.

## Experimental Protocols

This section provides a comprehensive, step-by-step methodology for quantifying Evans Blue in tissue.

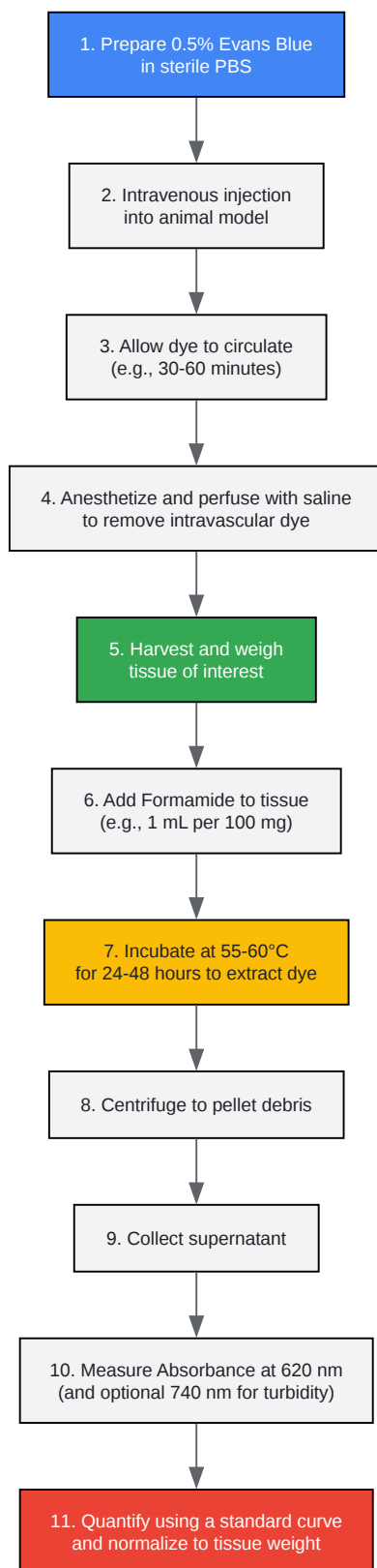
### I. Materials and Reagents

- Evans Blue dye (Sigma-Aldrich, Cat. No. E2129 or equivalent)
- Phosphate-Buffered Saline (PBS), pH 7.4, sterile

- Formamide (Sigma-Aldrich, Cat. No. F9037 or equivalent, high-purity)[5]
- Saline solution (0.9% NaCl), sterile
- Anesthetic agent for animal procedures
- Dissection instruments
- 1.5 mL or 2 mL microcentrifuge tubes
- Homogenizer (optional)
- Water bath or heat block set to 55-60°C[2][6]
- Centrifuge
- Spectrophotometer or 96-well plate reader
- 96-well plates (for plate reader)
- Analytical balance

## II. Experimental Workflow Diagram

The overall experimental procedure is outlined in the following workflow.



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Caption: Experimental workflow for Evans Blue quantification in tissue.

### III. Detailed Methodologies

#### A. Preparation of Evans Blue (EB) Solution

- Prepare a 0.5% (w/v) solution of Evans Blue in sterile PBS. For example, dissolve 50 mg of Evans Blue powder in 10 mL of sterile PBS.
- Ensure the dye is completely dissolved. If necessary, filter-sterilize the solution using a 0.22  $\mu\text{m}$  syringe filter to remove any particulate matter.[2]

#### B. In Vivo Administration of Evans Blue

- Administer the 0.5% Evans Blue solution to the experimental animal via intravenous (IV) injection (e.g., through the tail vein in mice). A typical dose is 30-50 mg/kg body weight.[6]
- Allow the dye to circulate for a predetermined period, typically 30 to 60 minutes.[7] This time should be kept consistent across all experimental groups.

#### C. Tissue Collection and Preparation

- Following the circulation period, deeply anesthetize the animal.
- Perform a transcardial perfusion with saline (0.9% NaCl) to flush the vasculature and remove intravascular Evans Blue-albumin complex. Continue perfusion until the fluid exiting the right atrium is clear. This step is critical for accurate measurement of extravasated dye.[8]
- Carefully dissect the tissue of interest (e.g., brain, lung, liver, spinal cord).
- Gently blot the tissue to remove excess fluid and weigh it accurately using an analytical balance. Record the wet weight.[2] Tissues can be processed immediately or flash-frozen in liquid nitrogen and stored at  $-80^{\circ}\text{C}$  for later analysis.[9]

#### D. Evans Blue Extraction from Tissue

- Place the weighed tissue sample into a microcentrifuge tube.
- Add a specific volume of pure formamide. A common ratio is 500  $\mu\text{L}$  to 1 mL of formamide per 50-100 mg of tissue.[2][5] It is crucial to use the same ratio for all samples and

standards.

- Incubate the samples in a water bath or heat block at 55-60°C for 24 to 48 hours to allow for complete extraction of the dye from the tissue.[\[2\]](#)[\[5\]](#)[\[9\]](#) The tubes should be sealed to prevent evaporation.
- After incubation, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 20-30 minutes to pellet any tissue debris.[\[5\]](#)[\[6\]](#)
- Carefully collect the supernatant containing the extracted Evans Blue for spectrophotometric analysis.

#### E. Preparation of Standard Curve

- Prepare a stock solution of Evans Blue in formamide (e.g., 50 µg/mL).
- Create a series of serial dilutions from the stock solution to generate standards with known concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 µg/mL). Use pure formamide as the blank (0 µg/mL).
- These standards must be treated in the same manner as the samples (i.e., read in the same type of plate or cuvette).

#### F. Spectrophotometric Measurement

- Transfer an aliquot (e.g., 100-200 µL) of the supernatant from each sample and each standard into the wells of a 96-well plate or a cuvette.
- Measure the optical density (OD) at the absorbance maximum of Evans Blue, which is approximately 620 nm (OD<sub>620</sub>).[\[1\]](#)[\[2\]](#)[\[9\]](#) Use pure formamide as a blank.
- Optional Turbidity Correction: Formamide extracts can sometimes be turbid, which can interfere with absorbance readings. To correct for this, measure the absorbance at a second wavelength where Evans Blue does not absorb, such as 740 nm (OD<sub>740</sub>).[\[1\]](#)[\[2\]](#)[\[10\]](#) The corrected absorbance can be calculated using a formula, for example: Corrected OD<sub>620</sub> = OD<sub>620</sub> - (1.426 × OD<sub>740</sub> + 0.030).[\[6\]](#) A simpler correction is to subtract the OD<sub>740</sub> reading from the OD<sub>620</sub> reading.[\[5\]](#)

### G. Data Analysis and Quantification

- Plot the absorbance values (Corrected OD<sub>620</sub>) of the standards against their known concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line ( $y = mx + c$ ) and the  $R^2$  value.
- Use the equation from the standard curve to calculate the concentration of Evans Blue (in  $\mu\text{g/mL}$ ) in each tissue extract supernatant.
- Normalize the amount of Evans Blue to the initial weight of the tissue sample. The final result is typically expressed as  $\mu\text{g}$  of Evans Blue per gram of tissue ( $\mu\text{g/g}$ ).

Calculation Formula:  $\text{EB Concentration } (\mu\text{g/g tissue}) = (\text{Concentration from Std. Curve } [\mu\text{g/mL}] \times \text{Volume of Formamide [mL]}) / (\text{Tissue Weight [g]})$

## Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the experiment.

Sample ID	Group	Tissue Weight (mg)	OD <sub>620</sub>	OD <sub>740</sub> (Optional)	Corrected OD <sub>620</sub>	EB Conc. in Extract (µg/mL)	Total EB per gram of Tissue (µg/g)
CTRL-1	Control	105.2	0.085	0.012	0.073	1.83	17.39
CTRL-2	Control	98.7	0.079	0.011	0.068	1.70	17.22
TRT-1	Treatment	101.5	0.254	0.015	0.239	5.98	58.92
TRT-2	Treatment	103.8	0.288	0.016	0.272	6.80	65.51
Standard 1	N/A	N/A	0.040	N/A	0.040	1.0	N/A
Standard 2	N/A	N/A	0.200	N/A	0.200	5.0	N/A
Standard 3	N/A	N/A	0.400	N/A	0.400	10.0	N/A

Note: The data presented in this table is for illustrative purposes only. "Corrected OD<sub>620</sub>" is calculated here as OD<sub>620</sub> - OD<sub>740</sub> for simplicity. Calculations assume 1 mL of formamide was used for extraction.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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